1-(Benzyloxy)-2-bromo-4-methylbenzene
Overview
Description
The compound "1-(Benzyloxy)-2-bromo-4-methylbenzene" is a brominated aromatic compound with a benzyloxy substituent. This type of molecule is of interest in organic chemistry due to its potential applications in the synthesis of various organic compounds, including pharmaceuticals, dyes, and electroluminescent materials.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones can be finely controlled to avoid bromination using NBS in specific conditions . Aryl radical cyclization with alkyne followed by tandem carboxylation can also be used to introduce bromine atoms into aromatic compounds . Additionally, regioselective bromination of dimethoxybenzenes has been explored, yielding products that can be further functionalized . Efficient methods for synthesizing dibromobenzenes, which are valuable precursors for various organic transformations, have been reported, indicating the versatility of bromination reactions .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using X-ray crystallography. For example, the crystal structure of a brominated benzene derivative has been elucidated, providing insights into the arrangement of substituents around the benzene ring . Similarly, the crystal structures of other brominated compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, have been reported, showcasing the impact of bromination on the molecular geometry .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions. For instance, they can be used as intermediates in the synthesis of novel compounds, such as spiro compounds consisting of dihydrobenzofuran and γ-butyrolactone . They can also be converted into sulfur-functionalized benzoquinones, demonstrating the reactivity of brominated intermediates towards further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms and other substituents. These properties can be studied using spectroscopic methods such as NMR, which reflects the structure of the compound . The presence of bromine can also affect the crystal packing and intermolecular interactions in the solid state, as seen in the herring-bone pattern formed by 4-bromoselenoanisole .
Scientific Research Applications
Antimicrobial Activity of Chalcones Derivatives
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of Application : Chalcones derivatives, which can be synthesized from compounds like 1-(Benzyloxy)-2-bromo-4-methylbenzene, have wide applications in pharmaceutical and medicinal chemistry . They are particularly used for their antimicrobial activity .
- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
Use as a Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : 1-Benzyloxy-4-iodobenzene, a compound similar to 1-(Benzyloxy)-2-bromo-4-methylbenzene, is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application can vary depending on the final pharmaceutical product being synthesized .
- Results or Outcomes : The outcomes can also vary, but the intermediate compound plays a crucial role in the synthesis of the final pharmaceutical product .
Synthesis of Chalcone Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : Chalcone derivatives, which can be synthesized from compounds like 1-(Benzyloxy)-2-bromo-4-methylbenzene, have been used in the design of novel materials for corrosion and other applications .
- Methods of Application : The compounds were synthesized by a standard Claisen–Schmidt condensation reaction .
- Results or Outcomes : The synthesized chalcone derivatives were used in the design of novel materials .
Benzylic Oxidations and Reductions
- Scientific Field : Organic Chemistry .
- Summary of Application : The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 1-(Benzyloxy)-2-bromo-4-methylbenzene, are activated toward free radical attack . This property is used in various chemical reactions, including SN1, SN2, and E1 reactions .
- Methods of Application : The specific methods of application can vary depending on the specific reaction being carried out .
- Results or Outcomes : The outcomes can also vary, but the benzylic activation is a crucial factor in the reactivity of these compounds .
Synthesis of 7-Hydroxy-Oxindole-3-Acetic Acid
- Scientific Field : Organic Chemistry .
- Summary of Application : 1-Benzyloxy-3-methyl-2-nitrobenzene, a compound similar to 1-(Benzyloxy)-2-bromo-4-methylbenzene, may be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
- Methods of Application : The specific methods of application can vary depending on the final product being synthesized .
- Results or Outcomes : The outcomes can also vary, but the intermediate compound plays a crucial role in the synthesis of the final product .
Design of Novel Materials for Corrosion and Other Applications
- Scientific Field : Material Science .
- Summary of Application : Chalcone based materials, which can be synthesized from compounds like 1-(Benzyloxy)-2-bromo-4-methylbenzene, have been used in the design of novel materials for corrosion and other applications .
- Methods of Application : The compounds were synthesized by a standard Claisen–Schmidt condensation reaction .
- Results or Outcomes : The synthesized chalcone derivatives were used in the design of novel materials .
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include information about safe handling and storage procedures.
Future Directions
This involves discussing potential future research directions. It may include potential applications of the compound, areas of research that need further exploration, and hypotheses for future studies.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “1-(Benzyloxy)-2-bromo-4-methylbenzene”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more specific information or guide you to relevant resources.
properties
IUPAC Name |
2-bromo-4-methyl-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZSLPJRBZFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444127 | |
Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-bromo-4-methylbenzene | |
CAS RN |
2830-53-7 | |
Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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